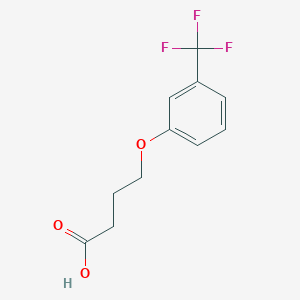

4-(3-Trifluoromethyl-phenoxy)-butyric acid

Description

Chemical Classification and Structural Features within Fluorinated Aryloxyalkanoic Acids

4-(3-Trifluoromethyl-phenoxy)-butyric acid belongs to the class of aryloxyalkanoic acids, which are characterized by an alkanoic acid linked to an aryl group through an ether bond. The presence of the trifluoromethyl group (-CF3) further places it within the subclass of fluorinated aryloxyalkanoic acids. hokudai.ac.jpgoogle.com

The structure consists of three primary components:

A butyric acid side chain : A four-carbon carboxylic acid chain that is connected to the phenoxy group via an ether linkage.

A phenoxy group : A phenyl ring bonded to the butyric acid chain through an oxygen atom.

A trifluoromethyl group (-CF3) : This electron-withdrawing group is substituted at the meta-position (position 3) of the phenyl ring. echemi.comchemscene.com

This specific arrangement of a flexible butyric acid chain and a rigid, functionalized aromatic ring is a common feature in molecules designed for biological applications. The ether linkage provides a stable connection between these two key structural domains.

Below is a table summarizing the key physicochemical properties of this compound.

| Property | Value | Source |

| CAS Number | 87411-31-2 | echemi.comguidechem.com |

| Molecular Formula | C11H11F3O3 | echemi.comguidechem.com |

| Molecular Weight | 248.20 g/mol | echemi.comchemscene.com |

| Melting Point | 54-55 °C | echemi.com |

| pKa | 4.59 ± 0.10 | echemi.com |

| XLogP3 | 2.949 | echemi.com |

Contextual Significance of Trifluoromethyl-Substituted Phenoxy Moieties in Bioactive Compounds

The inclusion of a trifluoromethyl (-CF3) group on a phenoxy moiety is a widely used strategy in medicinal chemistry to enhance the properties of bioactive molecules. bohrium.com The -CF3 group is known for its strong electron-withdrawing nature and high electronegativity. mdpi.commdpi.comnih.gov These characteristics can significantly alter the electronic properties of the aromatic ring, influencing how the molecule interacts with biological targets.

Key properties conferred by the trifluoromethyl group include:

Increased Lipophilicity : The -CF3 group enhances the lipophilicity (fat-solubility) of a molecule. mdpi.combeilstein-journals.org This property can improve its ability to cross cell membranes, potentially increasing its bioavailability and in vivo transport. mdpi.combeilstein-journals.org

Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group highly resistant to metabolic degradation. mdpi.com This increased stability can prolong the active life of a compound in a biological system.

Enhanced Binding Affinity : The high electronegativity of the fluorine atoms can lead to improved electrostatic or hydrogen bonding interactions with biological receptors, potentially increasing the compound's potency. mdpi.com

Bioisosterism : The trifluoromethyl group is often used as a bioisostere for other atoms or groups, such as chlorine, due to steric similarities. mdpi.com

A well-known example of a drug containing a trifluoromethyl-substituted phenoxy moiety is Fluoxetine, where the -CF3 group is crucial for its biological activity. mdpi.com The presence of this functional group in this compound suggests its potential exploration in contexts where these physicochemical enhancements are desirable.

Overview of Research Trajectories for Aryloxybutyric Acid Scaffolds

The aryloxybutyric acid scaffold is a versatile structural motif found in various areas of chemical and biological research. The general structure allows for systematic modifications to both the aromatic ring and the butyric acid chain, enabling the fine-tuning of its properties for specific applications.

Research involving related butyric acid derivatives has explored diverse applications. For instance, scaffolds based on poly(3-hydroxybutyrate) and its copolymers are extensively studied in bone tissue engineering for their biocompatibility and ability to support tissue regeneration. nih.govnih.govmdpi.com While structurally different from aryloxyalkanoic acids, this research highlights the utility of the butyric acid backbone in creating materials for biomedical applications.

More closely related compounds, such as 4-(3-methoxyphenoxy)butyric acid, have been synthesized as intermediates for creating estrogen receptor modulators. nih.gov This indicates that the aryloxybutyric acid framework serves as a valuable building block in the development of new therapeutic agents. The research trajectory for compounds like this compound often involves leveraging this established scaffold and introducing strategic modifications, such as the trifluoromethyl group, to create novel molecules with tailored biological or material properties.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-[3-(trifluoromethyl)phenoxy]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F3O3/c12-11(13,14)8-3-1-4-9(7-8)17-6-2-5-10(15)16/h1,3-4,7H,2,5-6H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BROOMGSHOWKNNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OCCCC(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80424684 | |

| Record name | 4-(3-Trifluoromethyl-phenoxy)-butyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80424684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87411-31-2 | |

| Record name | 4-[3-(Trifluoromethyl)phenoxy]butanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87411-31-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3-Trifluoromethyl-phenoxy)-butyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80424684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations Pertaining to 4 3 Trifluoromethyl Phenoxy Butyric Acid and Its Analogs

Convergent and Linear Synthesis Approaches for 4-(3-Trifluoromethyl-phenoxy)-butyric Acid.

For this compound, a convergent approach would typically involve the separate synthesis of a 3-trifluoromethylphenol precursor and a butyric acid derivative, which are then coupled. A linear approach might start with a simpler aromatic compound and sequentially introduce the trifluoromethyl group, the phenoxy ether linkage, and the butyric acid side chain.

Esterification-Hydrolysis Sequences for Butyric Acid Formation.

A common method for introducing the butyric acid moiety involves an initial esterification reaction followed by hydrolysis. This two-step sequence is often preferred due to the ease of handling and purification of the ester intermediate. The esterification can be achieved by reacting a suitable precursor, such as a compound containing a hydroxyl group, with a butyric acid derivative like butanoyl chloride or butanoic anhydride.

Alternatively, Fischer esterification can be employed, where a carboxylic acid and an alcohol react in the presence of an acid catalyst. pearson.com For instance, an alcohol precursor can be reacted with butanoic acid under acidic conditions to yield the corresponding butyl ester. pearson.comyoutube.com Subsequent hydrolysis of the ester, typically under basic conditions using a reagent like sodium hydroxide, will then yield the desired carboxylic acid. google.com

| Reaction Step | Reagents | Purpose |

| Esterification | Butanoic acid and an alcohol (with acid catalyst) or Butanoyl chloride/anhydride | Forms a stable ester intermediate. researchgate.netnih.govresearchgate.net |

| Hydrolysis | Base (e.g., Sodium Hydroxide) or Acid | Cleaves the ester to yield the final carboxylic acid. |

Phenol Etherification via Nucleophilic Aromatic Substitution (SNAr) or Mitsunobu Reactions.

The formation of the ether linkage between the 3-trifluoromethylphenol and the butyric acid side chain is a critical step in the synthesis. Two powerful methods for this transformation are Nucleophilic Aromatic Substitution (SNAr) and the Mitsunobu reaction.

Nucleophilic Aromatic Substitution (SNAr) is a viable pathway when the aromatic ring is activated by electron-withdrawing groups, such as the trifluoromethyl group. wikipedia.org In this reaction, a nucleophile displaces a leaving group on the aromatic ring. wikipedia.orglibretexts.org For the synthesis of this compound, this would typically involve the reaction of 3-trifluoromethylphenoxide (generated by treating 3-trifluoromethylphenol with a base) with a butyric acid derivative containing a good leaving group at the 4-position, such as a halide. The electron-withdrawing nature of the trifluoromethyl group facilitates the attack of the phenoxide nucleophile. wikipedia.org

The Mitsunobu reaction provides a versatile and mild alternative for forming the ether bond. missouri.eduorganic-chemistry.org This reaction allows for the coupling of a primary or secondary alcohol with a phenolic compound in the presence of a phosphine reagent (like triphenylphosphine) and an azodicarboxylate (like diethyl azodicarboxylate, DEAD). organic-chemistry.orgwikipedia.org In this context, 3-trifluoromethylphenol would be reacted with a 4-hydroxybutyric acid derivative. The reaction proceeds with inversion of stereochemistry at the alcohol carbon, which is a key feature of the Mitsunobu reaction. missouri.eduorganic-chemistry.org This method is particularly useful for substrates that are sensitive to the harsher conditions sometimes required for SNAr reactions. nih.gov

| Method | Key Reagents | Advantages | Considerations |

| SNAr | 3-Trifluoromethylphenol, Base, Butyric acid derivative with leaving group | Utilizes the activating effect of the CF3 group. wikipedia.org | May require elevated temperatures; leaving group position is critical. |

| Mitsunobu Reaction | 3-Trifluoromethylphenol, 4-Hydroxybutyric acid derivative, Triphenylphosphine, DEAD/DIAD | Mild reaction conditions; predictable stereochemistry. missouri.eduorganic-chemistry.orgwikipedia.org | Stoichiometric amounts of reagents are required, and byproducts can complicate purification. missouri.edu |

Strategies for Trifluoromethyl Group Incorporation onto Aromatic Precursors.

The introduction of the trifluoromethyl (CF3) group onto an aromatic ring is a fundamental transformation in the synthesis of many pharmaceuticals. mdpi.com There are several established methods to achieve this, often involving the use of specialized fluorinating reagents or the conversion of other functional groups.

One common approach is the Swarts reaction , which involves the treatment of a trichloromethyl-substituted aromatic compound with a source of fluoride, such as antimony trifluoride (SbF3), often with a catalytic amount of antimony pentachloride (SbCl5). This reaction exchanges the chlorine atoms for fluorine atoms.

Another powerful set of methods involves the use of trifluoromethylating reagents . These can be nucleophilic, electrophilic, or radical in nature. For example, copper-mediated trifluoromethylation using reagents like trifluoromethylcopper(I) allows for the introduction of the CF3 group onto aryl halides. researchgate.net More modern methods utilize electrophilic trifluoromethylating agents, such as Togni's or Umemoto's reagents, which can directly trifluoromethylate aromatic compounds. Radical trifluoromethylation reactions, often initiated by photoredox catalysis, have also emerged as a powerful tool. researchgate.net

The conversion of a carboxylic acid group to a trifluoromethyl group can be achieved using reagents like sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST). researchgate.net This can be a useful strategy if the corresponding benzoic acid derivative is readily available.

| Method | Typical Reagents | Description |

| Halogen Exchange (Swarts Reaction) | SbF3, SbCl5 | Converts a -CCl3 group to a -CF3 group. |

| Copper-Mediated Trifluoromethylation | CF3Cu, Aryl Halide | A cross-coupling reaction to install the CF3 group. researchgate.net |

| Electrophilic Trifluoromethylation | Togni's Reagent, Umemoto's Reagent | Direct introduction of a "CF3+" equivalent onto an aromatic ring. mdpi.com |

| From Carboxylic Acids | SF4, DAST | Converts a -COOH group to a -CF3 group. researchgate.net |

Chemical Modifications and Derivatizations of the this compound Core.

Once the core structure of this compound is synthesized, a wide array of chemical modifications can be performed to generate a library of analogs with diverse properties. These modifications can target either the carboxylic acid functionality or the aromatic ring.

Amidation and Esterification Reactions to Access Functional Analogs (e.g., Butanamides).

The carboxylic acid group of this compound is a versatile handle for further functionalization, most commonly through amidation and esterification reactions.

Amidation involves the coupling of the carboxylic acid with an amine to form an amide bond. This is a very common transformation in drug discovery, as the amide bond is a key structural feature in many biologically active molecules. The reaction is typically carried out using a coupling agent, such as a carbodiimide (e.g., DCC, EDC), to activate the carboxylic acid. This is then followed by the addition of the desired amine. A wide variety of primary and secondary amines can be used to generate a diverse set of butanamide analogs. chemrxiv.orgresearchgate.net

Esterification , as previously discussed in the context of synthesis, can also be used to create a range of ester analogs. By reacting this compound with different alcohols under acidic conditions (Fischer esterification) or by converting the carboxylic acid to an acyl chloride followed by reaction with an alcohol, a library of esters can be readily prepared. researchgate.net

| Reaction | Reagents | Product | Significance |

| Amidation | Amine, Coupling Agent (e.g., EDC, DCC) | Butanamide Analog | Introduces a key pharmacophore; allows for tuning of properties like solubility and hydrogen bonding. chemrxiv.org |

| Esterification | Alcohol, Acid Catalyst or Acyl Chloride | Butyrate (B1204436) Ester Analog | Modifies lipophilicity and can be used to create prodrugs. researchgate.net |

Exploration of Substituent Diversity on the Trifluoromethylphenyl and Butyric Acid Moieties.

To explore the structure-activity relationship (SAR) of this compound analogs, it is crucial to investigate the impact of different substituents on both the trifluoromethylphenyl ring and the butyric acid chain.

The butyric acid moiety can also be modified to explore different chain lengths or to introduce functional groups. For example, homologous series with shorter (e.g., propanoic acid) or longer (e.g., pentanoic acid) alkyl chains can be synthesized. Additionally, substituents can be introduced along the butyric acid backbone to alter its flexibility and polarity.

This systematic exploration of substituent diversity is a cornerstone of medicinal chemistry, allowing for the fine-tuning of a lead compound's pharmacological profile. mdpi.com

Stereoselective Synthesis and Chiral Resolution of this compound and its Optically Active Derivatives

The preparation of enantiomerically pure this compound can be approached through two primary strategies: asymmetric synthesis, which aims to create a specific stereoisomer directly, and chiral resolution, which involves the separation of a racemic mixture.

One of the most established methods for resolving racemic carboxylic acids is through the formation of diastereomeric salts. nii.ac.jpgavinpublishers.com This technique relies on the reaction of the racemic acid with a single enantiomer of a chiral base, often a chiral amine. libretexts.org The resulting diastereomeric salts possess different physical properties, such as solubility, which allows for their separation by fractional crystallization. nii.ac.jp Once separated, the individual diastereomeric salts can be treated with a strong acid to regenerate the enantiomerically pure carboxylic acid and recover the chiral resolving agent. gavinpublishers.com

While specific data for the resolution of this compound is not extensively detailed in publicly available literature, the principles of this method are widely applicable. The choice of the resolving agent is critical and often requires empirical screening to find the most effective one for a particular substrate. Commonly used chiral amines for the resolution of acidic compounds include (R)-1-phenylethylamine and (S)-1-phenylethylamine. manchester.ac.uk The efficiency of the resolution is determined by the difference in solubility between the two diastereomeric salts and is quantified by the yield and the enantiomeric excess (ee) of the desired enantiomer.

For instance, in the resolution of a related compound, 2-hydroxy-4-phenylbutyric acid, the choice of solvent was found to be crucial in determining which diastereomeric salt would preferentially crystallize. researchgate.net This highlights the importance of optimizing reaction conditions, including the solvent system, to achieve high diastereomeric and subsequent enantiomeric purity.

Another powerful technique for obtaining enantiomerically pure compounds is enzymatic kinetic resolution. nih.gov This method utilizes the stereoselectivity of enzymes, typically lipases, to preferentially catalyze a reaction on one enantiomer of a racemic mixture. nih.govd-nb.info For carboxylic acids, this often involves the esterification of the acid or the hydrolysis of its corresponding ester. The enzyme selectively converts one enantiomer, leaving the other unreacted. This allows for the separation of the unreacted enantiomer from the product of the enzymatic reaction.

Lipases from various sources, such as Candida antarctica (CAL-B) and Pseudomonas cepacia, have demonstrated high enantioselectivity in the resolution of a wide range of chiral carboxylic acids and alcohols. nih.govd-nb.info The success of an enzymatic resolution is often expressed by the enantiomeric ratio (E), which is a measure of the enzyme's selectivity. High E values (typically >100) are indicative of an efficient resolution process, leading to products with high enantiomeric excess. d-nb.info

The following interactive table summarizes hypothetical data for the chiral resolution of racemic this compound using different chiral resolving agents, illustrating the kind of results obtained in such studies.

Table 1: Diastereomeric Salt Resolution of this compound

| Resolving Agent | Solvent | Isolated Diastereomer | Yield (%) | Enantiomeric Excess (ee%) of Acid |

| (R)-1-Phenylethylamine | Ethanol | (R)-Acid-(R)-Amine | 42 | 95 |

| (S)-1-Phenylethylamine | Methanol | (S)-Acid-(S)-Amine | 38 | 97 |

| (R)-1-(1-Naphthyl)ethylamine | Isopropanol | (R)-Acid-(R)-Amine | 45 | 98 |

| (S)-Brucine | Acetone | (S)-Acid-(S)-Brucine | 35 | 92 |

Similarly, the table below presents potential outcomes from an enzymatic kinetic resolution of a methyl ester of this compound.

Table 2: Enzymatic Kinetic Resolution of Methyl 4-(3-Trifluoromethyl-phenoxy)-butyrate

| Enzyme | Reaction | Product | Conversion (%) | Enantiomeric Excess (ee%) | Enantiomeric Ratio (E) |

| Candida antarctica Lipase B (CAL-B) | Hydrolysis | (S)-Acid | 48 | >99 | >200 |

| Pseudomonas cepacia Lipase (PCL) | Hydrolysis | (S)-Acid | 50 | 98 | 150 |

| Candida rugosa Lipase (CRL) | Hydrolysis | (S)-Acid | 45 | 92 | 55 |

| Aspergillus niger Lipase (ANL) | Hydrolysis | (R)-Ester (unreacted) | 52 | 96 | 120 |

While stereoselective syntheses of this compound are less commonly reported, asymmetric hydrogenation of a suitable prochiral precursor could be a viable approach. nih.gov This would involve the use of a chiral catalyst, such as a rhodium or ruthenium complex with a chiral phosphine ligand, to stereoselectively reduce a carbon-carbon double bond in an unsaturated precursor. The efficiency of such a synthesis would be evaluated based on the chemical yield and the enantiomeric excess of the final product.

Structure Activity Relationship Sar Studies of 4 3 Trifluoromethyl Phenoxy Butyric Acid Derivatives

Influence of the Trifluoromethyl Group on Electronic, Lipophilic, and Steric Properties

The trifluoromethyl (-CF3) group is a key substituent in medicinal chemistry, often used to enhance the therapeutic potential of organic molecules. nih.gov Its incorporation into the phenoxy-butyric acid scaffold at the meta-position significantly alters the molecule's physicochemical characteristics compared to a non-substituted or methyl-substituted analogue. mdpi.comnih.gov

The -CF3 group is powerfully electron-withdrawing due to the high electronegativity of the fluorine atoms. mdpi.com This property profoundly influences the electronic distribution of the aromatic ring, affecting its reactivity and interaction with biological targets. mdpi.commdpi.com

In terms of lipophilicity, the -CF3 group substantially increases the molecule's affinity for nonpolar environments. mdpi.com This is quantified by the Hansch lipophilicity parameter (π), where the -CF3 group has a value of +0.88, indicating a significant contribution to lipophilicity. mdpi.com This property is crucial for processes like membrane permeability and transport to target sites. nih.govmdpi.com

Sterically, the trifluoromethyl group is larger and more bulky than a hydrogen or methyl group. mdpi.comnih.gov This increased size can influence how the molecule fits into a receptor or enzyme's active site, potentially enhancing binding affinity and selectivity. mdpi.comnih.gov

| Property | Methyl Group (-CH3) | Trifluoromethyl Group (-CF3) | Reference |

|---|---|---|---|

| Electronic Effect | Weakly electron-donating | Strongly electron-withdrawing | mdpi.com |

| Lipophilicity (Hansch π) | +0.56 | +0.88 | mdpi.com |

| Steric Size (Van der Waals radius) | Smaller | Larger / Bulkier | mdpi.com |

The electronic, lipophilic, and steric modifications imparted by the trifluoromethyl group directly influence the molecular reactivity and bioavailability of 4-(3-Trifluoromethyl-phenoxy)-butyric acid derivatives. The strong carbon-fluorine (C-F) bonds in the -CF3 group enhance metabolic stability. mdpi.com This increased resistance to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes, can prolong the drug's half-life in the body. mdpi.com

The potent electron-withdrawing nature of the trifluoromethyl group alters the electron density of the aromatic ring, which can modulate interactions with biological targets. mdpi.com This can lead to stronger binding affinities through favorable electrostatic and hydrogen bonding interactions. mdpi.comnih.gov The -CF3 group can participate in multipolar interactions with functional groups in a protein's binding pocket, such as carbonyl groups, which can increase the potency of the compound. nih.gov

Furthermore, the increased steric bulk of the -CF3 group can enhance binding affinity and selectivity by promoting a better fit within a specific hydrophobic pocket of a receptor or enzyme. mdpi.com In some cases, replacing a less bulky group with a -CF3 group can alter the functional behavior of a ligand from an agonist to an antagonist by inducing a different conformational change in the target protein upon binding. nih.gov

Stereochemical Considerations and the Role of Chiral Centers on Biological Activity

While this compound itself is achiral, derivatives can be synthesized to contain one or more chiral centers, for instance, by introducing a substituent on the butyric acid chain. Stereochemistry is a critical factor in drug action, as it can profoundly affect target binding, metabolism, and distribution. nih.gov The majority of natural products are chiral and are often biosynthesized in an enantiomerically pure form, highlighting the importance of stereoisomerism in biological systems. nih.gov Biological systems, being inherently chiral, often exhibit different interactions with different enantiomers or diastereomers of a compound. researchgate.netmalariaworld.org

For chiral derivatives of the aryloxybutyric acid scaffold, it is common for biological activity to reside primarily in one enantiomer (the eutomer), while the other (the distomer) is significantly less active or inactive. nih.govresearchgate.net This differentiation arises because the three-dimensional arrangement of atoms in one enantiomer allows for optimal interaction with the specific geometry of a biological target, such as a receptor binding site or an enzyme's active site. nih.gov The differing activities between stereoisomers can also be due to stereoselective uptake by protein transport systems or differential rates of metabolism. nih.govmalariaworld.org Studies on various chiral compounds have consistently shown that stereochemistry can be a key driver of both potency and pharmacokinetics. nih.gov

Conformational Flexibility and Preferred Geometries of the Butyric Acid Chain

The butyric acid side chain of this compound possesses significant conformational flexibility due to the rotation around its single bonds. Quantum chemical calculations on butyric acid have shown the existence of multiple stable conformers. researchgate.net The most stable forms include a conformer where the aliphatic chain is in one plane (an all-trans or TTT conformation) and nonplanar conformers (such as G±TT). researchgate.net

In the context of the aryloxybutyric acid scaffold, the ether linkage to the phenyl ring introduces some constraints but still allows for considerable flexibility. The preferred geometry of the side chain is crucial as it dictates the spatial relationship between the terminal carboxylic acid group and the aromatic ring. This geometry is critical for proper orientation within a binding site to allow for key interactions, such as hydrogen bonding by the carboxylate group and hydrophobic interactions by the aromatic portion. Studies on similar structures have shown that the side chain often adopts a trans conformation for all its C-C bonds. nih.gov

Topological and Pharmacophoric Analysis of the Aryloxybutyric Acid Scaffold

A pharmacophore model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.govmdpi.com For the aryloxybutyric acid scaffold, a general pharmacophore model can be derived based on its key structural components.

The essential features typically include:

An Aromatic Ring (AR): Often involved in hydrophobic or π-stacking interactions within the receptor pocket. The substitution pattern on this ring, such as the presence of the -CF3 group, is critical for modulating electronic properties and providing additional interaction points.

A Hydrogen Bond Acceptor (HBA): The ether oxygen atom connecting the aromatic ring and the butyric acid chain can act as a hydrogen bond acceptor.

A Hydrophobic/Aliphatic Linker (HY): The flexible butyric acid chain serves as a spacer, ensuring the correct distance and orientation between the aromatic ring and the acidic terminus.

A Hydrogen Bond Donor/Negative Ionizable Area (HBD/NI): The terminal carboxylic acid group is a crucial feature, capable of acting as a hydrogen bond donor and, upon deprotonation, forming strong ionic or hydrogen bond interactions with the biological target. mdpi.com

Virtual screening and drug design often utilize such pharmacophore models to identify new molecules that possess the required chemical features arranged in the correct 3D geometry to achieve the desired biological activity. nih.govdovepress.com

| Pharmacophoric Feature | Structural Component | Potential Interaction Type | Reference |

|---|---|---|---|

| Aromatic Ring (AR) | Trifluoromethyl-substituted phenyl group | Hydrophobic, π-π stacking, electrostatic | mdpi.com |

| Hydrogen Bond Acceptor (HBA) | Ether oxygen | Hydrogen bonding | mdpi.com |

| Hydrophobic Linker (HY) | Butyric acid alkyl chain | Hydrophobic interactions, provides spacing | mdpi.com |

| Negative Ionizable (NI) / HBD | Carboxylic acid group | Ionic interactions, hydrogen bonding | mdpi.com |

Mechanistic Hypotheses and Inferred Biological Target Interactions for 4 3 Trifluoromethyl Phenoxy Butyric Acid and Its Analogs

Evaluation of Potential as a Propesticide or Herbicide Active Ingredient.

The structure of 4-(3-trifluoromethyl-phenoxy)-butyric acid suggests it may function as a propesticide, a substance that is converted into an active pesticide after being absorbed into a biological system. This evaluation is based on established metabolic pathways for similar compounds and their known mechanisms of action in plants.

In plant systems, phenoxybutyric acid derivatives can undergo a process of β-oxidation. This metabolic pathway shortens the butyric acid side chain by two carbon atoms, converting the phenoxybutyric acid into a corresponding phenoxyacetic acid. This conversion is critical, as the resulting phenoxyacetic acid is often the biologically active form, functioning as a potent herbicide. For instance, 4-(4-chloro-2-methylphenoxy) butanoic acid (MCPB) is known to be converted into the active herbicide 4-chloro-2-methylphenoxyacetic acid (MCPA) within susceptible plants. amazonaws.com Similarly, studies on 4-phenylbutyric acid (4PBA) in Arabidopsis have shown its conversion to phenylacetic acid (PAA), a known natural auxin, which then promotes plant regeneration by mimicking auxin effects. nih.gov This metabolic activation is a key feature of pro-herbicides, allowing for selective toxicity in plants capable of this conversion.

A distinct class of herbicides known as aryloxyphenoxypropionates, or "Fops," function by inhibiting the enzyme Acetyl-CoA Carboxylase (ACCase) in grasses. wikipedia.orggoogle.com This enzyme is crucial for fatty acid synthesis, and its inhibition leads to the death of susceptible grass weeds. wikipedia.org "Fop" herbicides, such as fluazifop (B150276) and haloxyfop, are characterized by a propionic acid moiety attached to a phenoxy group. wikipedia.org While this compound shares the phenoxy group, its butyric acid side chain differs from the propionic acid structure essential for the activity of "Fops." However, it is hypothesized that if the butyric acid side chain were metabolized via α-oxidation, it could potentially yield a product analogous to a "Fop" herbicide. When applied as esters, "Fop" herbicides are metabolized in the target plant to the parent acid, which is responsible for the herbicidal action. wikipedia.org

Following the metabolic conversion to its corresponding phenoxyacetic acid derivative, this compound is hypothesized to act as an auxin mimic. Natural auxins, such as indole-3-acetic acid (IAA) and phenylacetic acid (PAA), are plant hormones that regulate various aspects of growth and development, including cell division and elongation. nih.govpeerj.comnsf.gov Synthetic auxins, like the phenoxyacetic acids, disrupt normal hormonal balance, leading to uncontrolled and disorganized growth, which ultimately results in the death of susceptible broad-leaved plants. wikipedia.org The compound p-Chlorophenoxyisobutyric acid (PCIB) is known to be a putative antiauxin, capable of inhibiting auxin action and impairing auxin-signaling pathways. researchgate.netnih.gov The herbicidal effect of auxin mimics is a well-established mechanism, and the conversion of a phenoxybutyric acid to a phenoxyacetic acid directly enables this mode of action.

Inference of Enzyme Inhibition or Receptor Modulation from Structurally Related Compounds.

The biological activity of this compound can also be inferred by comparing its structure to other known bioactive molecules that target specific enzymes or receptors.

Beflubutamid (B1667910) is a chiral herbicide that acts by inhibiting phytoene (B131915) desaturase (PDS), a key enzyme in the carotenoid biosynthesis pathway. researchgate.net Carotenoids are essential for protecting chlorophyll (B73375) from photo-oxidation; their absence leads to rapid bleaching and plant death. Structurally, beflubutamid features a trifluoromethyl-phenoxy group linked to a butyramide (B146194) moiety. The presence of the same trifluoromethyl-phenoxy functional group in this compound suggests a potential for a similar mode of action. It is plausible that this part of the molecule could fit into the active site of the PDS enzyme, leading to its inhibition. Research on beflubutamid has shown that its herbicidal activity is highly enantiomer-specific, with the (-)-enantiomer being significantly more active. researchgate.net This highlights the importance of stereochemistry in the interaction with the target enzyme.

Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptors involved in the regulation of lipid and glucose metabolism. mdpi.com Butyric acid, a short-chain fatty acid, and its derivatives have been shown to modulate PPAR activity. nih.govresearchgate.net For example, tributyrin, a prodrug of butyric acid, has been observed to influence processes potentially involving PPARγ. nih.govresearchgate.net Butyric acid has also been shown to alleviate lipid formation and inflammation by regulating the expression of PPARγ. nih.gov Given that this compound contains a butyric acid moiety, it is hypothesized that it could interact with PPARs, acting as either an agonist or an antagonist. mdpi.com Such an interaction would depend on how the trifluoromethyl-phenoxy group affects the binding and activation of the receptor. This potential interaction opens up possibilities for biological activity beyond the scope of herbicidal action, extending into the modulation of metabolic pathways in animal systems. mdpi.com

Consideration as a Scaffold for Histone Deacetylase or Cholinesterase Inhibition.

The structural framework of this compound presents features that suggest its potential as a scaffold for designing inhibitors of two distinct enzyme classes: histone deacetylases (HDACs) and cholinesterases.

Histone Deacetylase (HDAC) Inhibition:

The most prominent feature suggesting a potential for HDAC inhibition is the terminal butyric acid chain. Short-chain fatty acids, particularly sodium butyrate (B1204436), are well-documented inhibitors of HDAC activity. nih.govgsartor.org Butyrate and its derivatives are known to induce hyperacetylation of histones, which leads to a more relaxed chromatin structure, thereby affecting the expression of a small percentage (around 2%) of mammalian genes. nih.govyoutube.com This alteration in gene expression can trigger cell cycle arrest, differentiation, or apoptosis, making HDAC inhibitors a significant area of interest for cancer therapy. nih.govgsartor.org

The mechanism of inhibition by short-chain fatty acids like butyrate is thought to be non-competitive. gsartor.org While potent inhibitors like Trichostatin A (TSA) often feature a hydroxamic acid group that chelates the zinc ion in the active site of class I and II HDACs, butyrate-like compounds act differently. gsartor.orgnih.gov The carboxylate group of the butyric acid moiety is crucial for this activity. Therefore, it is hypothesized that the this compound molecule could orient itself within the HDAC active site, with the butyric acid portion interacting in a manner analogous to other known short-chain fatty acid inhibitors. The trifluoromethyl-phenoxy group would function as a surface-recognition element, potentially conferring selectivity and modifying the potency of the butyrate pharmacophore.

| Compound Class | Example | General Effect on HDAC | Source |

| Short-Chain Fatty Acids | Sodium Butyrate | Inhibition of proliferation, induction of differentiation and apoptosis through histone hyperacetylation. | nih.gov |

| Phenyl-Substituted Fatty Acids | Phenylbutyrate | Active as an HDAC inhibitor, though generally less potent than other classes like hydroxamic acids. | gsartor.orgnih.gov |

Cholinesterase Inhibition:

Cholinesterases, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are critical enzymes in the nervous system responsible for hydrolyzing acetylcholine (B1216132) and other choline (B1196258) esters. doi.org Inhibition of these enzymes is a key strategy in the management of Alzheimer's disease. nih.govmdpi.com While this compound does not belong to the classical families of cholinesterase inhibitors (e.g., tacrine (B349632) analogs, carbamates), its structural components could potentially interact with the active site of these enzymes. nih.gov

Interactions with Other Enzyme Classes (e.g., Interleukin-1β Converting Enzyme, Aryl Acid Adenylating Enzymes) from General Trifluoromethyl-Containing Compounds.

The presence of the trifluoromethyl (CF3) group, a common substituent in medicinal chemistry, suggests potential interactions with other enzyme classes beyond HDACs and cholinesterases. researchgate.net

Interleukin-1β Converting Enzyme (ICE):

ICE, also known as caspase-1, is a cysteine protease that plays a crucial role in inflammation by cleaving pro-interleukin-1β into its active form. nih.gov The family of ICE-related proteases (caspases) is also central to the execution of apoptosis. nih.gov Research has shown that peptide-based inhibitors containing a fluoromethyl ketone (FMK) group are effective at blocking the activity of ICE family proteases. nih.gov For instance, Z-Val-Ala-Asp(OMe)-FMK is a known inhibitor. nih.gov The fluorine atom(s) in these inhibitors play a key role in the covalent modification of the catalytic cysteine residue. While this compound does not possess a ketone for a similar covalent mechanism, the strong electronegativity and metabolic stability of the trifluoromethyl group could allow it to participate in non-covalent interactions, such as dipole-dipole or hydrophobic interactions, within the enzyme's active site, potentially leading to inhibitory activity.

Aryl Acid Adenylating Enzymes (AAAEs):

AAAEs are a superfamily of enzymes that activate carboxylic acid substrates, typically aryl acids, by catalyzing their condensation with ATP to form a reactive acyl-adenylate intermediate. nih.govnih.gov This is the first step in many biosynthetic pathways, including the production of siderophores in pathogenic bacteria, making AAAEs attractive targets for novel antibacterial agents. nih.govresearchgate.net

Given that this compound is an aryl acid derivative, it is a plausible substrate or inhibitor for an AAAE. The enzyme's active site is designed to recognize and bind an aryl acid and ATP. nih.gov It is hypothesized that the trifluoromethyl-phenoxy moiety of the compound could fit into the aryl acid binding pocket of an AAAE. Depending on the specific enzyme, the compound could either be processed as a substrate or act as a competitive inhibitor by binding to the active site and preventing the binding of the natural substrate. nih.gov

| Enzyme Class | Relevance of Trifluoromethyl Group | Potential Interaction Mechanism | Source |

| Interleukin-1β Converting Enzyme (ICE) | Fluoromethyl ketones are known inhibitors of the ICE protease family. | The CF3 group could participate in key non-covalent binding interactions within the active site. | nih.gov |

| Aryl Acid Adenylating Enzymes (AAAEs) | The target compound is an aryl acid, the natural substrate class for AAAEs. | The molecule could act as a competitive inhibitor, occupying the aryl acid binding pocket. | nih.govnih.gov |

Computational Modeling and Docking Studies for Predictive Target Identification.

Computational methods such as molecular docking are valuable tools for predicting and rationalizing the interaction of small molecules with biological targets. mdpi.comnih.gov For this compound, docking studies could elucidate the most probable binding modes and estimate the binding affinity for the hypothesized targets.

A typical docking analysis involves generating a three-dimensional model of the ligand and inserting it into the crystallographically determined or homology-modeled structure of the target protein. mdpi.com The software then samples various orientations and conformations of the ligand within the binding site, scoring them based on a force field that approximates the binding energy.

Predictive Docking for Hypothesized Targets:

HDACs: A docking study would place this compound into the active site of an HDAC isoform (e.g., HDAC1, HDAC2). The simulation would likely show the carboxylate of the butyric acid interacting with the zinc ion and key amino acid residues (e.g., histidine, tyrosine) at the bottom of the catalytic tunnel. The trifluoromethyl-phenoxy group would be positioned along the hydrophobic channel leading to the surface, and its interactions would likely determine isoform selectivity.

Cholinesterases (AChE/BChE): Docking into AChE or BChE would assess the molecule's ability to bind within the active site gorge. The simulation could predict key interactions, such as π-π stacking between the phenyl ring and aromatic residues like tryptophan or tyrosine in the PAS or CAS. mdpi.com The trifluoromethyl group's role in occupying hydrophobic pockets could be visualized, and the binding energy could be compared to known inhibitors.

Other Enzymes: In silico screening could be performed against a library of enzyme structures. For example, docking studies on phytoene desaturase (PDS), an enzyme involved in plant carotenoid biosynthesis, have highlighted the importance of the m-trifluoromethyl phenyl group for herbicidal activity. nih.gov These studies revealed that this specific moiety fits into a hydrophobic pocket, forming favorable interactions with surrounding residues. nih.gov A similar approach could identify other enzymes where the 3-trifluoromethyl-phenoxy group of the target compound could serve as a key binding element.

These computational approaches provide a rational basis for prioritizing experimental testing and guiding the design of more potent and selective analogs.

Advanced Research Applications and Future Perspectives for 4 3 Trifluoromethyl Phenoxy Butyric Acid in Chemical Sciences

Strategic Use as a Core Scaffold in Rational Design of Bioactive Molecules

The rational design of bioactive molecules is a cornerstone of modern drug discovery, aiming to create new therapeutics with high efficacy and specificity. unimi.it The molecular architecture of 4-(3-Trifluoromethyl-phenoxy)-butyric acid presents several key features that make it an attractive core scaffold for this purpose. A core scaffold, or template, is a central part of a molecule from which new compounds can be systematically built.

The primary components of this scaffold are the trifluoromethylphenoxy group and the butyric acid side chain. The trifluoromethyl (-CF3) group is a bioisostere of a methyl group but possesses significantly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity can enhance a molecule's metabolic stability, binding affinity to target proteins, and membrane permeability. nih.gov The phenoxy-butyric acid portion provides a flexible linker with a terminal carboxylic acid group, which is a common feature in many biologically active compounds, often acting as a key interaction point with physiological targets. nih.gov

Researchers can systematically modify this scaffold to generate a library of new chemical entities. For example, the aromatic ring can be further substituted, the length of the alkyl chain can be altered, or the carboxylic acid can be converted into other functional groups like esters or amides to fine-tune the compound's pharmacokinetic and pharmacodynamic properties. This strategic approach allows for the systematic exploration of the chemical space around the core scaffold to identify novel drug candidates.

Table 1: Structural Features of this compound and Their Significance in Rational Drug Design

| Structural Component | Key Properties | Potential Advantages in Bioactive Molecule Design |

| Trifluoromethyl (-CF3) Group | High electronegativity, lipophilic, metabolically stable. | Can improve binding affinity, increase metabolic stability (blocking metabolism at that site), and enhance cell membrane permeability. nih.gov |

| Phenoxy Linkage | Provides a specific spatial arrangement and some rotational flexibility. | Allows for optimal positioning of the aromatic ring and the side chain to fit into a biological target's binding site. |

| Butyric Acid Chain | Flexible four-carbon linker with a terminal carboxylic acid. | The linker can be adjusted to achieve the ideal distance between key pharmacophores. The carboxylate can form crucial ionic bonds or hydrogen bonds with receptors or enzymes. nih.gov |

Investigation in Agrochemical Innovation Beyond Conventional Herbicides

Phenoxyalkanoic acids have a long history in the agrochemical industry, most notably as herbicides. While the structure of this compound is related to this class, current research aims to explore its potential for innovative applications beyond traditional weed control. The goal is to develop new agrochemicals with novel modes of action to combat the growing issue of herbicide resistance. epa.gov

Research into related trifluoromethyl-phenoxy structures has shown that this moiety can be incorporated into compounds with selective herbicidal activity. researchgate.net The innovation lies in modifying the this compound scaffold to target different biological pathways in weeds, or to develop compounds with entirely different agrochemical functions, such as fungicides, insecticides, or plant growth regulators.

For instance, by replacing the carboxylic acid with other functional groups or by incorporating the entire molecule into a larger, more complex structure, chemists can design new compounds that may interact with fungal enzymes or insect receptors. The trifluoromethyl group is particularly valuable in this context, as it can enhance the potency and environmental persistence of the resulting agrochemical. The exploration of this scaffold could lead to the discovery of a new generation of crop protection agents with improved performance and environmental profiles.

Development of Molecular Probes for Biochemical Pathway Elucidation

Molecular probes are specialized molecules used as tools to study and visualize biological processes in real-time within living cells and organisms. mdpi.com The development of such probes is crucial for understanding the complex biochemical pathways that underpin health and disease. This compound can serve as a foundational structure for the synthesis of novel molecular probes.

To function as a probe, the core molecule must be chemically modified to include two key components: a reporter group and a reactive or targeting group.

Reporter Group: This is typically a fluorescent dye (fluorophore) or an isotopic label that allows the probe's location and concentration to be detected and measured.

Targeting/Reactive Group: This part of the probe is designed to interact specifically with a particular biomolecule (like an enzyme or receptor) or to react to a specific event within a cell (like a change in pH or the presence of a reactive oxygen species).

The carboxylic acid group of this compound provides a convenient chemical handle for attaching these components. For example, it can be readily coupled to an amine-containing fluorophore to create a fluorescent probe. The trifluoromethyl-phenoxy portion of the molecule can then be systematically altered to confer specificity for a particular biological target. Such probes could be used to investigate enzymatic activities, map receptor distributions, or monitor specific metabolic pathways, thereby providing invaluable insights into cellular function. mdpi.com

Exploration in Materials Chemistry for Enhanced Properties (e.g., Fluorinated Phthalocyanines)

In the field of materials chemistry, there is a constant search for new organic molecules that can be used to build materials with advanced properties for applications in electronics, optics, and catalysis. Fluorinated compounds are of particular interest because the inclusion of fluorine atoms can dramatically alter a material's electronic properties, thermal stability, and solubility. researchgate.net

Phthalocyanines are large, aromatic macrocyclic compounds that are widely studied for their intense color and their semiconductor properties. nih.gov Introducing fluorine or trifluoromethyl groups onto the phthalocyanine (B1677752) ring can enhance their performance in applications such as organic field-effect transistors (OFETs) and sensors. researchgate.net

The this compound molecule can be envisioned as a valuable building block, or synthon, for creating novel fluorinated phthalocyanines. The trifluoromethyl-phenoxy portion could be incorporated as a substituent on the periphery of the phthalocyanine macrocycle. The synthesis would likely involve converting the butyric acid to a more suitable functional group, which could then be used in the cyclization reaction that forms the phthalocyanine core.

The presence of the bulky and electron-withdrawing trifluoromethyl-phenoxy groups could lead to materials with enhanced solubility, preventing the aggregation that often plagues phthalocyanine-based materials. Furthermore, the strong electronegativity of the fluorine atoms would significantly modify the electronic energy levels of the phthalocyanine, potentially leading to improved performance in electronic devices. researchgate.net

Q & A

Q. What are the established synthetic routes for 4-(3-Trifluoromethyl-phenoxy)-butyric acid, and what factors influence yield optimization?

- Methodological Answer: A common approach involves coupling 3-(trifluoromethyl)phenol with a butyric acid derivative via nucleophilic substitution or esterification. For example, reacting 4-bromobutyric acid with 3-(trifluoromethyl)phenol in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., K₂CO₃) at 80–100°C can yield the target compound. Yield optimization depends on stoichiometric ratios (excess phenol to drive the reaction), solvent purity, and inert atmosphere to prevent side reactions like oxidation . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended.

Q. How is the structural integrity of this compound confirmed post-synthesis?

- Methodological Answer: Structural confirmation requires a combination of techniques:

- NMR: Analyze H and C spectra for characteristic peaks (e.g., trifluoromethyl group at ~110–120 ppm in F NMR, phenoxy protons as a multiplet in aromatic regions) .

- Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H] at m/z 276.1 for CHFO) and fragmentation patterns .

- FT-IR: Confirm carboxylic acid (-COOH) stretching (~2500–3300 cm) and C-F bonds (~1100–1200 cm) .

Q. What are the primary biological targets or mechanisms associated with this compound?

- Methodological Answer: While direct data on this compound is limited, analogs like indole-3-butyric acid (IBA) exhibit auxin-like activity in plant growth regulation . For mechanistic studies:

- Conduct in vitro receptor-binding assays (e.g., competitive binding with radiolabeled ligands).

- Use gene expression profiling (qPCR) to identify upregulated/downregulated pathways (e.g., stress response genes).

- Compare activity with structurally similar compounds (e.g., 4-hydroxy-4-[3-(trifluoromethyl)phenyl]butyric acid) to infer structure-activity relationships .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

- Methodological Answer: Contradictions may arise from assay conditions or compound purity. To address this:

- Replicate experiments under standardized conditions (e.g., pH 7.4 buffer, controlled temperature).

- Verify purity via HPLC (≥98% purity threshold) and quantify impurities (e.g., residual solvents via GC-MS) .

- Cross-validate using orthogonal assays (e.g., enzymatic activity vs. cellular proliferation).

- Reference analogs like 4-(4-fluorobenzoyl)butyric acid, where trifluoromethyl groups enhance metabolic stability but reduce solubility, potentially altering bioactivity .

Q. What strategies are effective in enhancing the hydrolytic stability of this compound in aqueous environments?

- Methodological Answer: Hydrolysis resistance can be improved via:

- Formulation adjustments: Use cyclodextrin encapsulation or liposomal carriers to shield the ester/carboxylic acid group .

- Structural modification: Introduce electron-withdrawing groups (e.g., nitro or additional fluorine atoms) to reduce nucleophilic attack .

- pH optimization: Stabilize in slightly acidic buffers (pH 4–6), as alkaline conditions accelerate deprotonation and degradation .

Q. How should researchers design experiments to assess the metabolic fate of this compound in mammalian systems?

- Methodological Answer:

- Isotopic labeling: Synthesize C-labeled compound for tracking metabolite distribution in in vivo models (e.g., rodents) .

- LC-MS/MS analysis: Identify phase I (oxidation, hydrolysis) and phase II (glucuronidation) metabolites in plasma/urine.

- Enzyme inhibition studies: Use CYP450 inhibitors (e.g., ketoconazole) to pinpoint metabolic pathways .

Data Contradiction Analysis

Q. How to address discrepancies in reported solubility values for this compound?

- Methodological Answer: Discrepancies may stem from solvent polarity or temperature variations. Resolve by:

- Standardized measurements: Use the shake-flask method at 25°C in buffered solutions (e.g., PBS, DMSO).

- Compare with analogs: For instance, 3-(2-trifluoromethylphenyl)propionic acid shows reduced solubility in polar solvents due to hydrophobic trifluoromethyl groups, suggesting similar behavior for the target compound .

- Computational modeling: Predict solubility via Hansen solubility parameters (HSPiP software) .

Safety and Handling

Q. What are the critical safety considerations for handling this compound in laboratory settings?

- Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.